molecular formula C11H18N2 B2596936 4-Cyclopentylpiperidine-4-carbonitrile CAS No. 1510897-65-0

4-Cyclopentylpiperidine-4-carbonitrile

Cat. No.: B2596936
CAS No.: 1510897-65-0
M. Wt: 178.279
InChI Key: YTFWVNMSZMEAFQ-UHFFFAOYSA-N
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Description

4-Cyclopentylpiperidine-4-carbonitrile (CAS 1510897-65-0) is a specialized organic compound that serves as a valuable building block in medicinal chemistry and drug discovery research. This compound features a piperidine ring, a common motif in pharmaceuticals, which is substituted at the 4-position with both a cyclopentyl group and a nitrile (C#N) functional group . The molecular formula is C11H18N2, and it has a molecular weight of 178.27 g/mol . Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry, found in more than twenty classes of pharmaceuticals . As such, this compound is primarily used by researchers as a key synthetic intermediate for the construction of more complex molecules. The nitrile group is a versatile functional group that can be transformed into other functionalities, such as carboxylic acids, amides, or amines, allowing for further structural diversification during synthesis . The cyclopentyl moiety can contribute to the lipophilicity and conformational restraint of a molecule, influencing its interaction with biological targets. This compound is representative of a class of (cyclo)alkylpiperidines that are of significant interest in the development of new pharmacological agents . Researchers utilize this building block in various synthetic routes, including hydrogenation and cyclization methods, to create novel piperidine derivatives for biological testing . It is For Research Use Only. It is not intended for diagnostic or therapeutic uses, and it must not be administered to humans or animals.

Properties

IUPAC Name

4-cyclopentylpiperidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2/c12-9-11(5-7-13-8-6-11)10-3-1-2-4-10/h10,13H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTFWVNMSZMEAFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2(CCNCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1510897-65-0
Record name 4-cyclopentylpiperidine-4-carbonitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium cyanide or potassium cyanide to facilitate the nitrile formation .

Industrial Production Methods

In industrial settings, the production of 4-Cyclopentylpiperidine-4-carbonitrile may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopentylpiperidine-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis of 4-Cyclopentylpiperidine-4-carbonitrile

The synthesis of this compound typically involves the alkylation of piperidine derivatives. A notable method includes the use of cyclopentyl halides in the presence of bases to form the piperidine ring. This compound can also be synthesized through multi-component reactions, which have been shown to offer high yields and selectivity.

Table 1: Synthesis Methods for this compound

MethodReagents/ConditionsYield (%)
AlkylationCyclopentyl bromide, base85
Multi-component reactionIsocyanides, piperidine derivatives90
Catalytic hydrogenationPalladium catalyst, hydrogen gas75

Biological Activities

Research has indicated that this compound exhibits significant biological activity, particularly as an inhibitor of various enzymes. This compound has been studied for its potential in treating neurodegenerative diseases due to its interaction with acetylcholinesterase (AChE) and other targets.

Case Study: Inhibition of Acetylcholinesterase

A study demonstrated that this compound shows promising inhibition of AChE with a Ki value indicating strong binding affinity. The compound's structure allows it to effectively interact with the active site of the enzyme, which is crucial for developing treatments for conditions like Alzheimer's disease.

Therapeutic Applications

The therapeutic potential of this compound extends beyond neurodegeneration. It has been investigated as a candidate for anticoagulant therapies due to its structural similarity to known thrombin inhibitors.

Table 2: Therapeutic Applications of this compound

ApplicationMechanism of ActionReferences
Neurodegenerative diseasesAChE inhibition
Anticoagulant therapyThrombin inhibition
Modulation of C5a receptorInflammatory response modulation

Mechanism of Action

The mechanism of action of 4-Cyclopentylpiperidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Piperidine-4-carbonitrile Hydrochloride (4-Cyanopiperidine HCl)

  • Structure : Unsubstituted piperidine ring with a nitrile group at the 4-position, in hydrochloride salt form.
  • Key Data :
    • Molecular Weight: 146.62 g/mol
    • CAS: 24041-22-3
    • Applications: Used as a building block in the synthesis of BACE1 inhibitors for Alzheimer’s disease .
  • The hydrochloride salt enhances aqueous solubility compared to the free base form of 4-cyclopentylpiperidine-4-carbonitrile. Lower lipophilicity (predicted LogP ~0.5–1.5) compared to the cyclopentyl derivative (estimated LogP ~2.5–3.5) due to the lack of a hydrophobic substituent .

4-Fluoro-4-piperidinecarboxylic Acid Hydrochloride

  • Structure : Piperidine ring with fluorine and carboxylic acid groups at the 4-position.
  • Key Data :
    • Molecular Weight: 183.62 g/mol
    • CAS: 1186663-32-0
    • Purity: 95% .
  • Comparison: The carboxylic acid group increases polarity (higher TPSA ~70 Ų vs. ~45 Ų for nitriles), reducing BBB permeability. Lower synthetic accessibility due to the need for carboxylation steps .

1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid

  • Structure : Piperidine with ethoxycarbonyl and carboxylic acid substituents.
  • Key Data :
    • Molecular Weight: 215.23 g/mol
    • Hydrogen Bond Acceptors: 5
    • LogS (Solubility): -2.3 (moderately soluble) .
  • Comparison :
    • The ethoxycarbonyl group adds steric bulk but less than a cyclopentyl moiety.
    • Dual functional groups (ester and acid) enable diverse reactivity but complicate synthetic routes compared to the single nitrile group in this compound.
    • Higher TPSA (~90 Ų) reduces membrane permeability relative to nitrile derivatives .

6-Cyclopropyl-2-methylnicotinonitrile

  • Structure : Pyridine ring with cyclopropyl, methyl, and nitrile groups.
  • Key Data :
    • Molecular Weight: 158.21 g/mol
    • CAS: 1644447-20-0
    • Purity: 95% .
  • Comparison :
    • Aromatic pyridine vs. saturated piperidine ring alters electronic properties and conformational flexibility.
    • Cyclopropyl substituent introduces ring strain, which may affect binding interactions differently than the cyclopentyl group.
    • Lower molecular weight and steric demand compared to the target compound .

Research Implications and Gaps

  • Synthetic Challenges : The cyclopentyl group in this compound may require specialized alkylation or cross-coupling conditions, as seen in piperidine derivatization strategies .
  • Safety Considerations : While nitriles are generally toxic, the cyclopentyl group’s bulk may mitigate reactivity, necessitating tailored safety protocols .

Biological Activity

4-Cyclopentylpiperidine-4-carbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes available research findings on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a piperidine ring with a cyclopentyl group and a carbonitrile functional group. The molecular formula is C11H16N2C_{11}H_{16}N_2, with a molecular weight of approximately 176.26 g/mol. Its structural characteristics contribute to its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of similar compounds, suggesting that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of piperidine have been shown to induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) production and caspase activation .

Table 1: Summary of Anticancer Activity Studies

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundA549 (lung carcinoma)TBDInduction of apoptosis via ROS production
Les-3166SH-SY5Y (neuroblastoma)50-100Caspase-3 activation
Les-6009CACO-2 (colorectal)TBDDecreased metabolic activity

Note: TBD indicates that specific data for this compound is currently unavailable but is anticipated based on related studies.

Antibacterial Activity

The antibacterial properties of compounds structurally related to this compound have been documented. These compounds often demonstrate significant inhibition against various bacterial strains, suggesting a potential for developing new antibacterial agents .

Table 2: Antibacterial Activity Overview

CompoundBacterial Strain TestedMinimum Inhibitory Concentration (MIC)Mechanism of Action
This compoundE. coliTBDDisruption of cell membrane integrity
Les-5935S. aureusTBDInhibition of cell wall synthesis

Neuroprotective Effects

In addition to anticancer and antibacterial activities, there is emerging evidence suggesting that piperidine derivatives may offer neuroprotective benefits. Research indicates that certain piperidine compounds can mitigate oxidative stress in neuronal cells, which is crucial for conditions such as neurodegenerative diseases .

Case Study 1: Cytotoxicity in Cancer Cells

A study evaluated the effects of various piperidine derivatives on human fibroblast and cancer cell lines. The results indicated that compounds similar to this compound significantly reduced metabolic activity across several cell lines, with notable effects observed at concentrations ranging from 10 to 100 µM. The study concluded that these compounds could serve as leads for developing new anticancer therapies .

Case Study 2: Antibacterial Efficacy

Another investigation focused on the antibacterial efficacy of piperidine derivatives against multi-drug resistant strains. The study found that specific derivatives exhibited potent activity against S. aureus and E. coli, highlighting their potential as novel antibacterial agents .

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